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Compound of Interest

Compound Name: 3-Chloro-4-methylbenzamide

CAS No.: 24377-95-5

Cat. No.: B1621129 Get Quote

Executive Summary
3-Chloro-4-methylbenzamide represents a "privileged scaffold" in early-stage drug discovery

due to its unique combination of electronic distinctiveness and orthogonal reactivity.[1] Unlike

simple benzamides, the 3-chloro and 4-methyl substituents provide specific steric handles and

electronic modulation (Hammett

values: Cl

+0.37, Me

-0.[1]17) that optimize ligand-protein binding interactions.[1]

This guide details the use of this building block in:

Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight (MW 169.61), high-

ligand-efficiency starting point.[1]

Divergent Synthesis: Leveraging the aryl chloride for cross-coupling while preserving the

amide pharmacophore.

Case Applications: Specifically in the design of Melanocortin-5 receptor (MC5R) antagonists

and kinase inhibitors.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1621129?utm_src=pdf-interest
https://www.benchchem.com/product/b1621129?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=95-74-9
https://webbook.nist.gov/cgi/cbook.cgi?ID=95-74-9
https://webbook.nist.gov/cgi/cbook.cgi?ID=95-74-9
https://webbook.nist.gov/cgi/cbook.cgi?ID=95-74-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Profile & Structural Logic
Physicochemical Properties

Property Value
Drug Discovery
Significance

CAS Number 24377-95-5

Unique identifier for

procurement/database

registration.[1]

MW 169.61 g/mol
Ideal for FBDD (Rule of 3

compliant).

LogP ~2.5

Good lipophilicity for

membrane permeability

without being "greasy".

H-Bond Donors
2 (Amide

)

Critical for anchoring in the

ATP-binding pocket of kinases.

[1]

H-Bond Acceptors
1 (Carbonyl

)
Directional H-bond acceptor.[1]

Rotatable Bonds 1 (Amide-Aryl)
Low entropic penalty upon

binding.[1]

Reactivity Vectors
The molecule offers three distinct vectors for chemical elaboration, allowing for "SAR by

Catalog" or rapid library generation:

Vector A (Amide): Hydrolysis to acid, dehydration to nitrile, or Hoffman rearrangement to

aniline.

Vector B (Aryl Chloride): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-

Hartwig).[1] Note: The chloride is less reactive than bromide, requiring electron-rich ligands

(e.g., SPhos, XPhos).
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Vector C (Methyl Group): Benzylic oxidation to aldehyde/acid or radical halogenation.

Synthetic Utility & Protocols
Pathway Visualization
The following diagram illustrates the divergent synthesis potential starting from 3-Chloro-4-
methylbenzamide.

Figure 1: Divergent synthetic pathways from 3-Chloro-4-methylbenzamide.
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[1][2]

Protocol: Suzuki-Miyaura Coupling on the Aryl Chloride
Rationale: Coupling an aryl chloride is challenging due to the strong C-Cl bond (approx. 96

kcal/mol).[1] Standard ligands (

) often fail. We utilize SPhos, a Buchwald biaryl phosphine ligand, to facilitate the oxidative
addition step.

Reagents:

Substrate: 3-Chloro-4-methylbenzamide (1.0 equiv)[1]
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Boronic Acid: Phenylboronic acid (1.2 equiv)

Catalyst: Pd(OAc)

(2 mol%)

Ligand: SPhos (4 mol%)

Base: K

PO

(2.0 equiv)

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

Setup: In a glovebox or under Argon flow, charge a reaction vial with 3-Chloro-4-
methylbenzamide (169 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)

(4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K

PO

(424 mg, 2.0 mmol).

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a Teflon-lined

cap.

Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Self-Validation:

The reaction mixture should turn from dark red/brown to black (active Pd species).

Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10

mL) followed by brine (10 mL).

Purification: Dry organic layer over Na

SO

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
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Expected Outcome: A biaryl amide product. Yields typically range from 75-90%.[1]

Protocol: Amide Dehydration to Nitrile
Rationale: Converting the primary amide to a nitrile creates a versatile intermediate for

heterocycle synthesis (e.g., tetrazoles, oxadiazoles).

Procedure:

Dissolve 3-Chloro-4-methylbenzamide (1.0 equiv) in dry DMF.

Cool to 0°C. Add Cyanuric Chloride (0.5 equiv) effectively or Thionyl Chloride (1.5 equiv).

Stir at RT for 2 hours.

Pour into ice water. The nitrile product often precipitates as a solid.

Case Studies in Drug Discovery
Melanocortin-5 Receptor (MC5R) Antagonists
Research has identified 3-chloro-4-methylbenzamide derivatives as potent antagonists for

MC5R, a target implicated in sebaceous gland regulation (acne treatment).[1]

Mechanism: The benzamide core mimics the endogenous ligand's pharmacophore, while the

3-chloro group occupies a hydrophobic sub-pocket, enhancing selectivity over MC1R/MC3R.

Key Insight: The 4-methyl group prevents metabolic oxidation at the para-position, extending

the half-life (

) of the compound in microsomal stability assays.

Fragment-Based Screening (FBS)
In kinase inhibitor campaigns, this molecule serves as an excellent "fragment" seed.

Binding Mode: The amide

acts as a donor to the hinge region (e.g., Glu/Met residues), while the carbonyl accepts a H-
bond.
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Growth Vector: The Chlorine atom is replaced (via the Suzuki protocol above) to extend into

the "gatekeeper" region or solvent-exposed front, rapidly improving potency from

M to nM range.

Safety & Handling (SDS Summary)
Hazards: Irritant (Skin/Eye). Harmful if swallowed.

GHS Classification: H302 (Acute Tox), H315 (Skin Irrit), H319 (Eye Irrit).

Storage: Store at RT, kept dry. Stable under normal conditions.

Disposal: Halogenated organic waste stream.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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